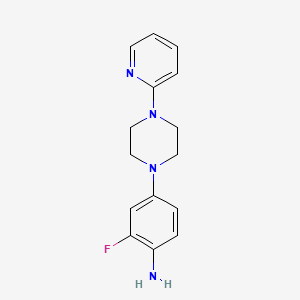
2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline
Übersicht
Beschreibung
2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
The synthesis of 2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Analyse Chemischer Reaktionen
2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The major products formed from these reactions are protected piperazines and piperazinopyrrolidinones .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other piperazine derivatives. In biology and medicine, piperazine derivatives are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs are used to treat various conditions, including cardiovascular diseases, psychiatric disorders, and viral infections. In the industry, this compound is used in the production of agrochemicals and dyestuffs .
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to modulate the activity of neurotransmitters in the brain, which can affect mood, cognition, and behavior. They may also interact with enzymes and receptors involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline can be compared with other similar compounds such as 4-(1-piperazinyl)aniline and 2-fluoro-4-(piperazin-1-yl)aniline . These compounds share similar chemical structures and properties but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C15H17FN4 |
|---|---|
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
2-fluoro-4-(4-pyridin-2-ylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C15H17FN4/c16-13-11-12(4-5-14(13)17)19-7-9-20(10-8-19)15-3-1-2-6-18-15/h1-6,11H,7-10,17H2 |
InChI-Schlüssel |
BGGHFKAJMSCMLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC(=C(C=C2)N)F)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














